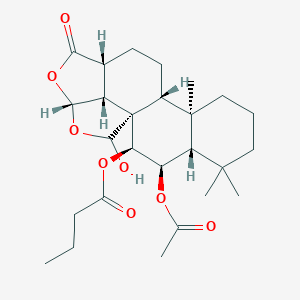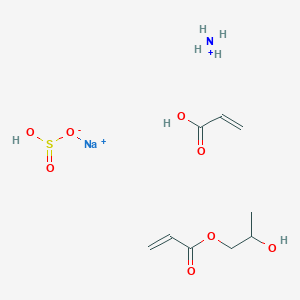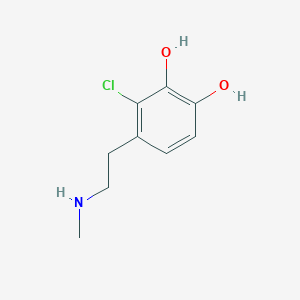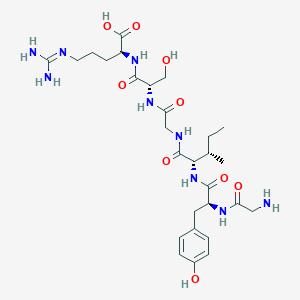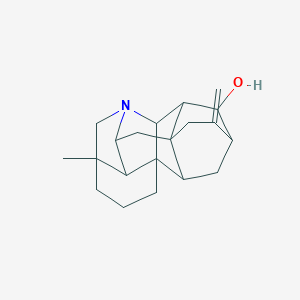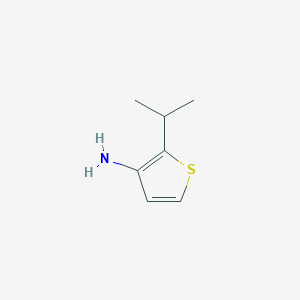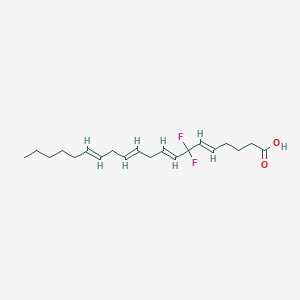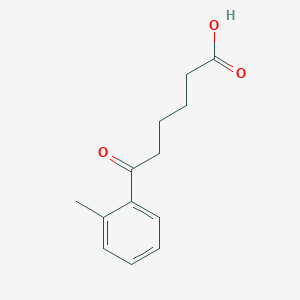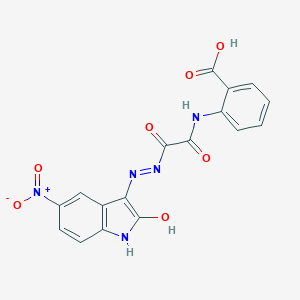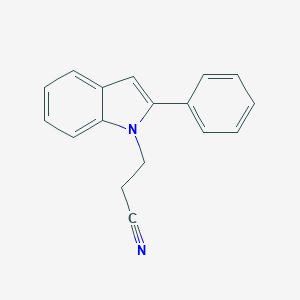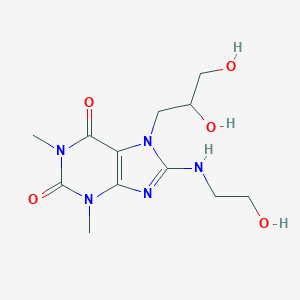
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline, also known as DPHEAT, is a synthetic derivative of theophylline. It is a xanthine derivative that has been extensively studied for its potential use in various scientific research applications. DPHEAT is a highly soluble compound that can be easily synthesized in the laboratory.
Aplicaciones Científicas De Investigación
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline exerts its effects by inhibiting the activity of phosphodiesterase enzymes. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. Increased levels of cAMP and cGMP lead to the activation of protein kinase A and protein kinase G, respectively. These protein kinases then activate various signaling pathways that result in the observed physiological effects of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline.
Efectos Bioquímicos Y Fisiológicos
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been shown to have neuroprotective effects by increasing the expression of brain-derived neurotrophic factor (BDNF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has several advantages for use in lab experiments. It is a highly soluble compound that can be easily synthesized in the laboratory. It has also been extensively studied for its potential use in various scientific research applications. However, 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has some limitations for use in lab experiments. It is a synthetic derivative of theophylline, which may limit its applicability in certain biological systems. Additionally, 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has not been extensively studied for its potential side effects in vivo.
Direcciones Futuras
There are several future directions for the study of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline. One potential direction is the further investigation of its neuroprotective effects. 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been shown to increase the expression of BDNF, which is known to play a role in neuronal survival and differentiation. Further studies could investigate the potential use of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of the potential side effects of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline in vivo. While 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline has been extensively studied in vitro, its potential side effects in vivo are not well understood. Further studies could investigate the potential toxicity of 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline in animal models.
Métodos De Síntesis
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline can be synthesized by reacting theophylline with 2,3-dihydroxypropylamine and ethylene oxide. The reaction takes place in anhydrous ethanol at 80°C for 24 hours. The resulting product is then purified by recrystallization from ethanol to obtain pure 7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline.
Propiedades
Número CAS |
111038-27-8 |
|---|---|
Nombre del producto |
7-(2,3-Dihydroxypropyl)-8-beta-hydroxyethylaminotheophylline |
Fórmula molecular |
C12H19N5O5 |
Peso molecular |
313.31 g/mol |
Nombre IUPAC |
7-(2,3-dihydroxypropyl)-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H19N5O5/c1-15-9-8(10(21)16(2)12(15)22)17(5-7(20)6-19)11(14-9)13-3-4-18/h7,18-20H,3-6H2,1-2H3,(H,13,14) |
Clave InChI |
JUIRIWGSBLYPRL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC(CO)O |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC(CO)O |
Sinónimos |
7-(2,3-dihydroxypropyl)-8-(2-hydroxyethylamino)-1,3-dimethyl-purine-2, 6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



